1,8-Naphthyridin-2(1H)-one

Vue d'ensemble

Description

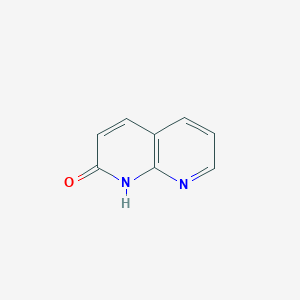

1,8-Naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, and a carbonyl group at position 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,8-Naphthyridin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclocondensation of β-alkoxyvinyl trifluoromethyl ketones with 2,6-diaminopyridine. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Another method involves the reaction of 2-chloronicotinic acid with anilines in the presence of potassium carbonate as a base and water as the solvent under microwave irradiation . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1,8-Naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like anilines and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,8-naphthyridin-2(1H)-one exhibit potent antibacterial properties, particularly against multi-resistant bacterial strains. For instance, a study highlighted that these compounds can enhance the activity of fluoroquinolone antibiotics against resistant strains, making them valuable in combating antibiotic resistance . The mechanism involves the modulation of antibiotic efficacy, which can be crucial in clinical settings where traditional treatments fail.

Case Study: Antibiotic Modulating Activity

- Compounds Tested : Various 1,8-naphthyridine derivatives

- Bacterial Strains : Multi-resistant strains were used for testing.

- Findings : Significant potentiation of antibiotic activity was observed, suggesting a promising avenue for developing new antibacterial therapies .

Anticancer Properties

The anticancer potential of this compound derivatives has been explored extensively. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, specific derivatives have shown effectiveness against various cancer cell lines by targeting critical pathways involved in cell proliferation and survival .

Case Study: Antitumor Activity

- Compounds Tested : 1,8-Naphthyridine derivatives with modifications.

- Cancer Types : Various types including breast and lung cancer.

- Findings : Inhibition of cell proliferation and induction of apoptosis were noted, supporting further development as anticancer agents .

Coordination Chemistry

The coordination chemistry of this compound is another area where its applications are significant. These compounds serve as polydentate ligands in metal complexes, which can exhibit unique properties such as enhanced catalytic activity and fluorescence. The ability to form stable complexes with metals makes them suitable for applications in catalysis and materials science .

Case Study: Metal Complexes

- Ligands Used : this compound derivatives.

- Metal Coordination : Various metals including transition metals.

- Findings : Enhanced catalytic properties and stability were observed in metal-ligand complexes .

Other Biological Activities

Beyond antibacterial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that certain derivatives can inhibit inflammatory pathways, providing a potential therapeutic strategy for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with DNA bases, leading to the stabilization or destabilization of DNA structures . Additionally, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparaison Avec Des Composés Similaires

1,8-Naphthyridin-2(1H)-one can be compared with other similar compounds such as:

2-Amino-1,8-naphthyridine: This compound also interacts with DNA but has different binding affinities and specificities.

Bis(5,7-dimethyl-1,8-naphthyridin-2-yl)amine: This compound exhibits dual fluorescence and is used in the development of fluorescent sensors.

The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

1,8-Naphthyridin-2(1H)-one is a significant compound within the naphthyridine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and other therapeutic potentials.

Overview of Biological Activities

This compound and its derivatives have been studied extensively for their biological activities. The following table summarizes the various activities reported in the literature:

Antimicrobial Activity

Research indicates that this compound derivatives have significant antimicrobial properties. For instance, studies have shown that these compounds can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were significantly reduced when combined with these antibiotics, suggesting a synergistic effect .

Antiviral Properties

In antiviral studies, certain derivatives of this compound have shown efficacy against viruses by inhibiting their replication processes. These findings suggest that modifications to the naphthyridine scaffold can lead to compounds with improved antiviral activity .

Anticancer Effects

The anticancer potential of this compound has been explored through various studies. These compounds have been observed to induce apoptosis in cancer cells via several pathways, including the inhibition of specific kinases involved in cell proliferation and survival. For example, some derivatives have been identified as potent inhibitors of DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is implicated in various cancers .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Study on Antimicrobial Synergy: A study demonstrated that combining this compound with fluoroquinolones resulted in a significant decrease in MIC values against resistant bacterial strains. For example, the MIC for E. coli was reduced from 32 µg/mL to 4 µg/mL when combined with this compound .

- Anticancer Mechanisms: Another study focused on the anticancer properties revealed that specific derivatives could inhibit cell growth in breast cancer cell lines by inducing apoptosis and blocking cell cycle progression at the G2/M phase .

Propriétés

IUPAC Name |

1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRUGZMCGCYBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305955 | |

| Record name | 1,8-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-09-1 | |

| Record name | 15936-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dihydro-1,8-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1,8-naphthyridin-2(1H)-one derivatives exert their anti-allergy effects?

A1: Studies suggest that substituted 1,8-naphthyridin-2(1H)-ones can act as potent inhibitors of allergic and non-allergic bronchospasm. Their mechanism of action may involve the inhibition of the release of sulfidopeptide leukotrienes, key mediators of allergic responses. []

Q2: What is the proposed mechanism of action for the anti-cancer activity of some this compound derivatives?

A2: Research indicates that certain this compound-3-carboxamides can reduce the viability of neuroblastoma cancer cell lines. This effect appears to be mediated through cannabinoid receptor type 2 (CB2) agonism, suggesting a potential therapeutic avenue for CB2-expressing cancers. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H6N2O, and its molecular weight is 146.15 g/mol.

Q4: What are some common spectroscopic techniques used to characterize this compound derivatives?

A4: Researchers frequently employ various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS), for the structural elucidation of this compound derivatives. These techniques provide valuable information about the functional groups, proton environments, and molecular weight of the compounds, respectively. [, ]

Q5: How do structural modifications to the this compound core affect its biological activity?

A5: Numerous studies have explored the SAR of 1,8-naphthyridin-2(1H)-ones. For instance, introducing substituents at the 1- and 3-positions has proven crucial for achieving potent and selective inhibition of phosphodiesterase type 4 (PDE4), a target for inflammatory diseases. [, ]

Q6: How does the configuration of substituents influence the activity of this compound-3-carboxamides as cannabinoid receptor ligands?

A6: Research on this compound-3-carboxamides as CB2 receptor ligands revealed that the presence and nature of substituents at the C-6 position of the naphthyridine scaffold significantly influence their functional activity. Introducing specific substituents at this position can lead to a switch from agonist to antagonist/inverse agonist behavior. []

Q7: Are there any reported strategies for improving the solubility or bioavailability of this compound derivatives?

A7: While specific formulation strategies for 1,8-naphthyridin-2(1H)-ones are not extensively discussed in the provided research, incorporating solubilizing groups like polyethylene glycol (PEG) into the structure has been shown to reduce lipophilicity, potentially enhancing solubility and bioavailability. []

Q8: What is known about the metabolism of this compound derivatives?

A8: Studies using radiolabeled this compound derivatives in rats have revealed that metabolism primarily involves oxidation reactions, often followed by conjugation. An unusual N-dearylation reaction has also been observed, likely proceeding through an epoxide intermediate. []

Q9: Have any this compound derivatives shown efficacy in animal models of disease?

A9: Yes, certain derivatives, such as SCH 33303, have demonstrated potent oral activity in inhibiting bronchospasm in animal models, highlighting their potential as anti-allergy agents. []

Q10: What analytical methods are commonly employed for the quantification of 1,8-naphthyridin-2(1H)-ones?

A10: While specific quantification methods are not extensively detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) coupled with appropriate detectors (e.g., UV, mass spectrometry) are frequently used for quantifying drug molecules in biological samples.

Q11: Apart from their therapeutic potential, are there any other applications of this compound derivatives?

A12: Yes, certain 1,8-naphthyridin-2(1H)-ones have shown promise as selective inhibitors of poxvirus resolvase, an enzyme essential for viral replication, highlighting their potential in antiviral drug discovery. [] Additionally, their incorporation into peptide nucleic acids (PNAs) has been investigated for enhancing the recognition of adenine in duplex and triplex DNA and RNA structures. [, ]

Q12: When were this compound derivatives first investigated for their biological activity?

A13: Research on the biological properties of 1,8-naphthyridin-2(1H)-ones dates back to at least the late 1980s and early 1990s when they were identified as potential anti-allergy agents and inhibitors of leukotriene release. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.